D-グルカミン

概要

説明

シクロスポリンは、関節リウマチや乾癬などの様々な自己免疫疾患の治療にも用いられています。 . シクロスポリンは、免疫システムの重要な構成要素であるT細胞の活動を阻害することによって作用します。

科学的研究の応用

Cyclosporine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying immunosuppressive agents.

Biology: Employed in research on T cell activation and immune response.

Medicine: Widely used in clinical trials for new immunosuppressive therapies.

Industry: Utilized in the development of new formulations and drug delivery systems .

作用機序

シクロスポリンは、T細胞の細胞質タンパク質であるシクロフィリンに結合することによって効果を発揮します。この複合体は、カルシニューリンという酵素を阻害し、活性化T細胞の核因子(NF-AT)の脱リン酸化と活性化を防ぎます。その結果、インターロイキン2やその他のサイトカインの転写が抑制され、T細胞の活性化と増殖が減少します。 .

類似化合物の比較

シクロスポリンは、タクロリムス、シロリムス、ミコフェノール酸モフェチルなどの他の免疫抑制剤と比較されることがよくあります。これらの化合物はすべて免疫応答を阻害しますが、シクロスポリンは、カルシニューリンの阻害を含むその特異的な作用機序において独特です。 .

類似化合物

タクロリムス: 同様の作用機序を持つ別のカルシニューリン阻害剤ですが、薬物動態が異なります。

シロリムス: ラパマイシン標的タンパク質(mTOR)経路を阻害し、免疫抑制を引き起こします。

ミコフェノール酸モフェチル: イノシン一リン酸脱水素酵素を阻害し、T細胞とB細胞の増殖に不可欠です。 .

準備方法

合成経路と反応条件

シクロスポリンの合成は、糸状菌であるTolypocladium inflatumの発酵によって行われます。このプロセスには、活性化合物を単離するための抽出と精製のいくつかの段階が含まれます。発酵は通常、シクロスポリンの収量を最適化するために、制御された条件下で行われます。 .

工業生産方法

シクロスポリンの工業生産は、大規模発酵に続き、溶媒抽出、クロマトグラフィー、結晶化などの精製工程が複数行われます。最終生成物は、カプセル、注射、外用液などの様々な剤形に製剤化されます。 .

化学反応解析

反応の種類

シクロスポリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: シクロスポリンは酸化されて様々な代謝産物を生成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々なシクロスポリン代謝産物が含まれ、これらは異なる薬理作用を持つ可能性があります。 .

科学研究への応用

シクロスポリンは、幅広い科学研究への応用があります。

化学: 免疫抑制剤の研究のためのモデル化合物として使用されます。

生物学: T細胞活性化と免疫応答の研究で用いられています。

医学: 新しい免疫抑制療法の臨床試験で広く使用されています。

化学反応の分析

Types of Reactions

Cyclosporine undergoes several types of chemical reactions, including:

Oxidation: Cyclosporine can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Cyclosporine can undergo substitution reactions, particularly in the presence of strong nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium methoxide are often employed

Major Products Formed

The major products formed from these reactions include various cyclosporine metabolites, which can have different pharmacological properties .

類似化合物との比較

Cyclosporine is often compared with other immunosuppressive agents such as tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds inhibit the immune response, cyclosporine is unique in its specific mechanism of action involving calcineurin inhibition .

Similar Compounds

Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action but different pharmacokinetics.

Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, leading to immunosuppression.

Mycophenolate mofetil: Inhibits inosine monophosphate dehydrogenase, crucial for the proliferation of T and B cells .

特性

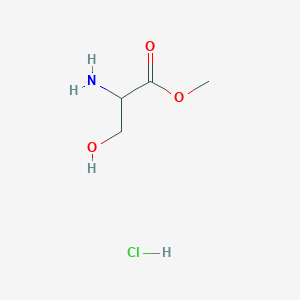

IUPAC Name |

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032334 | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-43-7 | |

| Record name | Glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-deoxy-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Methyl-D-glucamine?

A1: N-Methyl-D-glucamine (C7H17NO5) has a molecular weight of 195.21 g/mol.

Q2: How can the structure of N-Methyl-D-glucamine and its derivatives be confirmed?

A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural characterization. For instance, proton NMR spectra can reveal the coordination complexes between antimony and the hydroxyl groups of N-Methyl-D-glucamine in meglumine antimoniate [].

Q3: Does the structure of N-Methyl-D-glucamine impact its solubility?

A3: Yes, the presence of multiple hydroxyl groups in N-Methyl-D-glucamine contributes to its high solubility in water. []

Q4: How does N-Methyl-D-glucamine interact with boric acid?

A4: N-Methyl-D-glucamine forms a stable 1:1 tetradentate complex with the borate anion (B(OH)4-), explaining its excellent boron adsorption properties. []

Q5: Can N-Methyl-D-glucamine be incorporated into other materials to enhance their properties?

A5: Yes, N-Methyl-D-glucamine functionalized oligomers can be incorporated into metal-organic frameworks (MOFs) like MIL-101(Cr), significantly boosting their boric acid removal efficiency from water. []

Q6: How does N-Methyl-D-glucamine contribute to the activity of Meglumine Antimoniate?

A6: In Meglumine Antimoniate, N-Methyl-D-glucamine acts as a delivery vehicle for antimony, facilitating its uptake and distribution within the body. []

Q7: Does sodium concentration affect the interaction of N-Methyl-D-glucamine with certain receptors?

A7: Yes, in the context of P2X7 receptors, the presence of normal sodium concentrations prevents N-Methyl-D-glucamine permeability, even when the receptor is activated. This suggests a distinct permeation pathway for N-Methyl-D-glucamine compared to other molecules like YO-PRO-1. []

Q8: Can N-Methyl-D-glucamine be used in drug formulation?

A8: Yes, N-Methyl-D-glucamine can be used to form salts with drug molecules. For instance, the N-Methyl-D-glucamine salt of 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxo-thienyl[2,3-d]pyrimidine-2-carboxylate is used as an allergy medication. []

Q9: What are the potential applications of D-glucamine modified chitosan?

A9: D-glucamine and N-Methyl-D-glucamine modified chitosan exhibit significant boron adsorption capacity, exceeding that of commercial adsorbents like Amberlite IRA743. This makes them promising candidates for boron removal from contaminated water sources. []

Q10: How does modifying the benzyl group in N-benzyl-D-glucamine dithiocarbamate derivatives affect their cadmium chelating ability?

A10: Substituting the benzyl group with different moieties significantly influences the efficacy and organ selectivity of the resulting dithiocarbamate in removing cadmium from the body. For instance, the 4-methoxybenzyl derivative (MeOBGDTC) demonstrated superior efficacy in reducing cadmium levels in the liver and kidneys compared to the parent compound. []

Q11: Are there differences in efficacy among various dithiocarbamates in mobilizing cadmium from different organs?

A11: Yes, different dithiocarbamates exhibit varying efficacies in mobilizing cadmium from various organs. For example, while N-benzyl-D-glucamine dithiocarbamate (BGD) and sodium N-p-methoxybenzyl-D-glucamine dithiocarbamate (MeOBGD) were highly effective in reducing cadmium levels in the liver, sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) showed greater efficacy in reducing cadmium accumulation in the kidneys. []

Q12: Can N-Methyl-D-glucamine-containing compounds cross the blood-brain barrier?

A12: While the research provided does not explicitly address this question, the study on PD 140,548 N-Methyl-D-glucamine suggests that this compound, when administered intracerebroventricularly, can act as a central CCK1 receptor antagonist, indicating its ability to cross the blood-brain barrier in sheep. []

Q13: Does the administration of N-Methyl-D-glucamine dithiocarbamate (NMG-DTC) affect immune responses?

A13: NMG-DTC, unlike its lipophilic counterpart DE-DTC, does not significantly alter immune responses to a hapten-carrier conjugate, suggesting that the immunomodulatory activity of dithiocarbamates might be linked to their lipophilicity. []

Q14: Can Dithiocarbamates protect against metal-induced toxicity?

A14: Yes, several studies have demonstrated the protective effects of various dithiocarbamates against heavy metal toxicity. For example, co-administration of diethyldithiocarbamate (DED) with either N-benzyl-D-glucamine dithiocarbamate (BGD) or N-p-isopropylbenzyl-D-glucamine dithiocarbamate (PBGD) effectively prevented cadmium-induced testicular toxicity in rats. []

Q15: Are there any potential toxicological concerns associated with dithiocarbamates?

A15: While dithiocarbamates have shown promise in chelation therapy, certain derivatives like N-methyl-D-glucamine dithiocarbamate, when administered 24 hours prior to cadmium exposure, were found to increase embryo lethality in hamsters. This highlights the importance of careful dose-time optimization for these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)